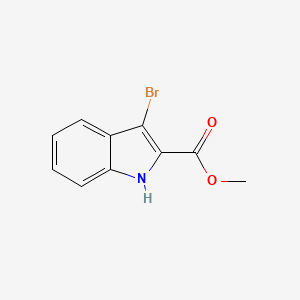

3-bromo-1H-indole-2-carboxylate de méthyle

Vue d'ensemble

Description

Methyl 3-bromo-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. Methyl 3-bromo-1H-indole-2-carboxylate is particularly notable for its applications in organic synthesis and medicinal chemistry due to its unique structural features.

Applications De Recherche Scientifique

Methyl 3-bromo-1H-indole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

Biology: Employed in the study of indole-based biological pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Mécanisme D'action

Target of Action

Methyl 3-bromo-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them important in the development of new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways due to their diverse biological activities .

Result of Action

Indole derivatives are known to have diverse biological activities , suggesting that they can have various molecular and cellular effects.

Analyse Biochimique

Biochemical Properties

Methyl 3-bromo-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including methyl 3-bromo-1H-indole-2-carboxylate, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, methyl 3-bromo-1H-indole-2-carboxylate may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses.

Cellular Effects

Methyl 3-bromo-1H-indole-2-carboxylate exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound can influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism. Furthermore, methyl 3-bromo-1H-indole-2-carboxylate may affect the expression of genes involved in cell cycle regulation, thereby impacting cell function and viability.

Molecular Mechanism

The molecular mechanism of action of methyl 3-bromo-1H-indole-2-carboxylate involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to their inhibition or activation . For example, it may inhibit enzymes involved in DNA replication, thereby preventing cancer cell proliferation. Additionally, methyl 3-bromo-1H-indole-2-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in gene expression patterns, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 3-bromo-1H-indole-2-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that methyl 3-bromo-1H-indole-2-carboxylate remains stable under certain conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Its degradation products may also have biological activities that need to be considered. Long-term exposure to methyl 3-bromo-1H-indole-2-carboxylate can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of methyl 3-bromo-1H-indole-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, toxic or adverse effects may be observed. These effects can include hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the potential for toxicity.

Metabolic Pathways

Methyl 3-bromo-1H-indole-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted via urine or feces. Additionally, methyl 3-bromo-1H-indole-2-carboxylate may affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of methyl 3-bromo-1H-indole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, methyl 3-bromo-1H-indole-2-carboxylate may be transported into cells via organic anion transporters or effluxed out of cells by multidrug resistance proteins. The compound’s distribution within tissues can also be influenced by its binding affinity to plasma proteins.

Subcellular Localization

Methyl 3-bromo-1H-indole-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, methyl 3-bromo-1H-indole-2-carboxylate may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular energy metabolism and apoptosis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-1H-indole-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl indole-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another method involves the palladium-catalyzed coupling reaction of methyl indole-2-carboxylate with a brominating agent. This method often employs palladium acetate as the catalyst and a phosphine ligand to facilitate the reaction under mild conditions.

Industrial Production Methods

In an industrial setting, the production of methyl 3-bromo-1H-indole-2-carboxylate may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-bromo-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Conducted in aqueous or organic solvents with the oxidizing agent.

Reduction Reactions: Performed in anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

Substitution Reactions: Formation of various substituted indole derivatives.

Oxidation Reactions: Formation of oxidized indole products.

Reduction Reactions: Formation of alcohol derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 6-bromoindole-2-carboxylate

- Methyl 5-bromoindole-2-carboxylate

- Methyl 4-bromoindole-2-carboxylate

Uniqueness

Methyl 3-bromo-1H-indole-2-carboxylate is unique due to the position of the bromine atom on the indole ring, which influences its reactivity and binding properties. This positional difference can lead to variations in biological activity and synthetic utility compared to other brominated indole derivatives.

Activité Biologique

Methyl 3-bromo-1H-indole-2-carboxylate (C10H8BrNO2) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

Methyl 3-bromo-1H-indole-2-carboxylate features an indole core with a bromine atom at the 3-position and a carboxylate group at the 2-position. This structural configuration is crucial for its biological activity, particularly in interactions with biomolecular targets.

Research indicates that methyl 3-bromo-1H-indole-2-carboxylate exhibits notable activity against specific molecular targets, including:

- HIV-1 Integrase Inhibition : Compounds derived from indole-2-carboxylic acids have been shown to inhibit HIV-1 integrase effectively. Methyl 3-bromo-1H-indole-2-carboxylate is part of a broader class of compounds that demonstrate this inhibitory effect through chelation with Mg²⁺ ions in the integrase's active site .

Biological Assays and Efficacy

The biological activity of methyl 3-bromo-1H-indole-2-carboxylate has been evaluated through various assays:

Table 1: Biological Activity Summary

| Compound | Target | IC50 (μM) | Reference |

|---|---|---|---|

| Methyl 3-bromo-1H-indole-2-carboxylate | HIV-1 Integrase | Not specified | |

| Indole Derivative (20a) | HIV-1 Integrase | 0.13 | |

| Indole Derivative (3) | HIV-1 Integrase | 12.41 |

The IC50 values indicate the concentration required to inhibit 50% of the target activity. The derivative compound (20a) derived from structural optimizations of methyl 3-bromo-1H-indole-2-carboxylate showed a significantly lower IC50, indicating enhanced potency.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the indole core can significantly affect biological activity. For instance:

- C3 Position Modifications : The introduction of long-chain substituents at the C3 position has been shown to enhance interactions with the hydrophobic cavity of integrase, improving inhibitory effects .

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Long-chain substituents at C3 | Increased integrase inhibition |

| Halogenated anilines at C6 | Enhanced π-π stacking with viral DNA |

These insights are critical for designing more potent derivatives for therapeutic applications.

Case Studies and Applications

Recent studies have explored the potential of methyl 3-bromo-1H-indole-2-carboxylate and its derivatives in treating viral infections such as HIV. The promising results from these studies suggest that this compound could serve as a lead structure for developing new antiviral agents.

Example Case Study: HIV Integrase Inhibition

In a study focused on the optimization of indole derivatives, methyl 3-bromo-1H-indole-2-carboxylate was evaluated alongside other derivatives. The results indicated that modifications leading to better binding interactions with the integrase active site resulted in significantly improved IC50 values, demonstrating its potential as an effective inhibitor in antiviral therapy .

Propriétés

IUPAC Name |

methyl 3-bromo-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLMMQAVWOFUOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377401 | |

| Record name | methyl 3-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220664-31-3 | |

| Record name | methyl 3-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.